molecular formula C11H6BrNO B11749557 8-Bromobenzofuro[2,3-b]pyridine

8-Bromobenzofuro[2,3-b]pyridine

Cat. No.: B11749557
M. Wt: 248.07 g/mol
InChI Key: LFFUIQFHAXHRTD-UHFFFAOYSA-N
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Description

8-Bromobenzofuro[2,3-b]pyridine is a heterocyclic compound that features a fused benzofuran and pyridine ring system with a bromine atom at the 8th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromobenzofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C. This reaction produces methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then heated with tert-butoxide (t-BuOK) in DMF at 65°C to yield the desired benzofuro[2,3-b]pyridine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Bromobenzofuro[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fused ring system.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuro[2,3-b]pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the ring system .

Scientific Research Applications

8-Bromobenzofuro[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromobenzofuro[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, derivatives of benzofuro[2,3-b]pyridine have been found to act as endothelin receptor antagonists and P2X4 receptor modulators, influencing various biological pathways .

Comparison with Similar Compounds

Uniqueness: 8-Bromobenzofuro[2,3-b]pyridine is unique due to the presence of the bromine atom, which can be further functionalized to create a wide variety of derivatives. This makes it a versatile building block in synthetic chemistry and a valuable compound in medicinal research .

Properties

Molecular Formula

C11H6BrNO

Molecular Weight

248.07 g/mol

IUPAC Name

8-bromo-[1]benzofuro[2,3-b]pyridine

InChI

InChI=1S/C11H6BrNO/c12-9-5-1-3-7-8-4-2-6-13-11(8)14-10(7)9/h1-6H

InChI Key

LFFUIQFHAXHRTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC3=C2C=CC=N3

Origin of Product

United States

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